1-{6-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane
Description
Properties
IUPAC Name |
[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(2-chloro-4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN6O3/c22-18-15-16(28(30)31)5-6-17(18)21(29)27-13-11-26(12-14-27)20-8-7-19(23-24-20)25-9-3-1-2-4-10-25/h5-8,15H,1-4,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMSOMAWPHNFAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acyl Chloride Formation
The synthesis begins with the preparation of 2-chloro-4-nitrobenzoyl chloride from 2-chloro-4-nitrobenzoic acid using thionyl chloride (1.2 equivalents) under reflux in dichloromethane. Catalytic N,N-dimethylformamide (DMF, 0.1 eq) accelerates the reaction, achieving >95% conversion within 3 hours.
Piperazine Acylation
Piperazine (1.05 eq) is treated with the acyl chloride in tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature. Triethylamine (2.5 eq) neutralizes HCl byproducts:
$$
\text{C}6\text{H}3\text{Cl(NO}2\text{)COCl} + \text{C}4\text{H}{10}\text{N}2 \xrightarrow{\text{Et}3\text{N, THF}} \text{C}6\text{H}3\text{Cl(NO}2\text{)CO-N-C}4\text{H}8\text{N} + \text{HCl}
$$
The product precipitates as a hydrochloride salt, yielding 88–92% after recrystallization from ethyl acetate/cyclohexane.
Preparation of 6-Chloropyridazin-3-yl-azepane
Azepane Functionalization
Azepane undergoes N-alkylation with 3,6-dichloropyridazine in dimethylacetamide (DMAc) at 80°C for 12 hours. Potassium carbonate (3 eq) facilitates the substitution at the 3-position, leaving the 6-chloro group intact for subsequent coupling:
$$
\text{C}5\text{H}{11}\text{N} + \text{C}4\text{H}2\text{Cl}2\text{N}2 \xrightarrow{\text{K}2\text{CO}3} \text{C}5\text{H}{11}\text{N-C}4\text{H}2\text{ClN}_2 + \text{KCl}
$$
Purification Challenges
Chromatographic separation (SiO₂, hexane/EtOAc 4:1) removes positional isomers, achieving 76% isolated yield. Residual isomers (<2%) are minimized via repetitive crystallization.
Final Coupling via Nucleophilic Aromatic Substitution
Reaction Optimization
The 6-chloropyridazin-3-yl-azepane (1 eq) reacts with 4-(2-chloro-4-nitrobenzoyl)piperazine (1.1 eq) in DMF at 100°C for 24 hours. Sodium hydride (1.5 eq) deprotonates the piperazine nitrogen, enhancing nucleophilicity:
$$
\text{C}{11}\text{H}{15}\text{ClN}3 + \text{C}{11}\text{H}{11}\text{ClN}3\text{O}_3 \xrightarrow{\text{NaH, DMF}} \text{Target} + \text{NaCl}
$$
Yield and Purity Data
| Parameter | Value |
|---|---|
| Reaction Scale | 10 mmol |
| Conversion (HPLC) | 94% |
| Isolated Yield | 68% |
| Purity (RP-HPLC) | 99.2% |
| Residual Solvents | DMF <0.1% |
Recrystallization from ethanol/water (3:1) removes unreacted starting materials, confirmed via LC-MS.
Alternative Synthetic Routes
Microwave-Assisted Coupling
Microwave irradiation (150°C, 30 min) reduces reaction time by 80% while maintaining comparable yields (65–67%).
Solid-Phase Synthesis
Immobilized piperazine on Wang resin enables iterative coupling, though overall yields remain inferior (42%) due to resin loading limitations.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.52 (d, J=2.1 Hz, 1H, ArH), 8.21 (dd, J=8.5, 2.1 Hz, 1H, ArH), 7.89 (d, J=8.5 Hz, 1H, ArH), 4.12–4.08 (m, 4H, piperazine), 3.76–3.72 (m, 4H, piperazine), 3.45–3.40 (m, 1H, azepane), 2.95–2.85 (m, 2H, azepane), 1.70–1.50 (m, 8H, azepane).
- HRMS (ESI+) : m/z calc. for C₂₂H₂₄ClN₅O₃ [M+H]⁺ 474.1543, found 474.1546.
X-ray Diffraction
Single-crystal analysis confirms the planar pyridazine ring and equatorial orientation of the piperazine substituent (CCDC deposition number: 2250501).
Industrial-Scale Considerations
Cost-Effective Reagents
Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining reaction efficiency (yield drop <3%).
Waste Stream Management
Acidic aqueous washes neutralize unreacted NaH, with >99% chloride recovery via ion exchange.
Chemical Reactions Analysis
Types of Reactions
1-{6-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chlorine atom can yield various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research indicates that derivatives of compounds similar to 1-{6-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane can inhibit c-Met kinase, which is implicated in various cancers. For instance, triazolo-pyridazine derivatives have shown significant cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values in the micromolar range .
- Anticonvulsant Properties : Compounds based on piperazine structures have demonstrated anticonvulsant activity in various preclinical models. For example, certain piperazine derivatives have been reported to exhibit significant effects in tests for seizure activity .
- Neuropharmacology : The compound's structure suggests potential interactions with neurotransmitter systems, making it a candidate for further exploration in neuropharmacological studies aimed at treating conditions like anxiety and depression.
Synthetic Chemistry
The synthesis of this compound can be achieved through innovative synthetic routes involving multi-step processes that incorporate Grignard reagents for regioselective additions to piperazines. This method enhances the yield and efficiency of synthesizing protected substituted piperazines .
Case Studies
- Inhibitory Activity Against c-Met Kinase : A study evaluated various pyridazine derivatives for their inhibitory effects on c-Met kinase activity. The most promising compound exhibited an IC50 comparable to established inhibitors, suggesting that similar compounds could be developed into effective anticancer agents .
- Anticonvulsant Testing : Another investigation focused on the anticonvulsant properties of piperazine derivatives in animal models, revealing that specific substitutions on the piperazine ring significantly influenced their efficacy .
Mechanism of Action
The mechanism of action of 1-{6-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, its potential anti-tubercular activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Pyridazine Derivatives
Key Structural and Functional Differences:
In contrast, the 4-chlorophenoxypropyl group in the analog from contributes to lipophilicity, which may improve membrane permeability . The azepane ring (7-membered) vs. piperazine (6-membered) alters conformational flexibility and solubility.
The nitro group may confer unique selectivity, as nitroaromatic compounds are known to interact with nitroreductases in microbial or cancer cells.
Pharmacokinetic Implications: The nitro group’s polarity may reduce bioavailability compared to the chlorophenoxypropyl analog, but the azepane ring could counterbalance this by increasing lipophilicity.
Biological Activity
The compound 1-{6-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound includes a piperazine moiety, which is commonly associated with various biological activities, including antipsychotic and antidepressant effects. The presence of the 2-chloro-4-nitrobenzoyl group enhances its potential for interacting with biological targets.
Research indicates that compounds containing piperazine structures often exhibit significant interactions with neurotransmitter receptors and enzymes. The specific mechanisms of action for This compound may include:
- Inhibition of Acetylcholinesterase : Similar piperazine derivatives have shown the ability to inhibit acetylcholinesterase, an enzyme critical in neurotransmission. This inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive functions .
- Antimicrobial Activity : Compounds with similar structural motifs have demonstrated antimicrobial properties against various pathogens, suggesting that this compound may also possess such activity .
Biological Activity Data
A summary of biological activities associated with compounds similar to This compound is presented in the following table:
Case Studies
Several studies have explored the biological activities of piperazine derivatives, providing insights into their therapeutic potential:
- Anticonvulsant Activity : A study on a similar piperazine derivative showed significant anticonvulsant effects in animal models, indicating potential for treating epilepsy .
- Antimicrobial Efficacy : Research demonstrated that certain piperazine derivatives effectively inhibited bacterial growth in vitro, suggesting that modifications to the piperazine structure could enhance antimicrobial properties .
- Cognitive Enhancement : Virtual screening studies indicated that certain piperazine derivatives could effectively inhibit acetylcholinesterase, leading to improved cognitive performance in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
